synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic acid
An In-depth Technical Guide to the Synthesis of 1-(propan-2-yl)-1H-indole-6-carboxylic Acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Specifically, N-substituted indole-6-carboxylic acid derivatives serve as crucial building blocks in the development of novel therapeutics, including agents targeting neurological disorders and cancers.[4] The carboxylic acid moiety often acts as a key interaction point with biological targets or as a handle for further chemical modification, while the N-substituent can modulate potency, selectivity, and pharmacokinetic properties.[5][6][7]
This guide provides a comprehensive technical overview of a robust and widely applicable synthetic route to 1-(propan-2-yl)-1H-indole-6-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The primary strategy detailed herein involves the N-alkylation of an indole-6-carboxylate ester precursor, followed by saponification to yield the target carboxylic acid. This two-step approach is favored for its high efficiency, scalability, and control over potential side reactions.
Synthetic Strategy: N-Alkylation of an Ester Precursor
The most direct and reliable method for preparing N-alkylated indoles is through the nucleophilic substitution reaction of the indole nitrogen.[8] However, the presence of a carboxylic acid presents a challenge, as its acidic proton can interfere with the basic conditions required for N-deprotonation. Therefore, a more strategic approach involves using an ester derivative, such as methyl or ethyl indole-6-carboxylate, as the starting material. This protects the carboxylic acid, improves the substrate's solubility in organic solvents, and allows for clean N-alkylation. The ester is then easily hydrolyzed in a final step to yield the desired product.
The overall transformation is a two-stage process:
-
N-isopropylation: Deprotonation of the indole nitrogen of methyl indole-6-carboxylate with a strong, non-nucleophilic base, followed by an SN2 reaction with an isopropyl halide.
-
Saponification: Hydrolysis of the methyl ester under basic conditions to liberate the final carboxylic acid.
Stage 1: N-isopropylation of Methyl Indole-6-carboxylate
Principle and Rationale
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO), requiring a strong base for complete deprotonation.[8] Sodium hydride (NaH) is an ideal choice as it is a powerful, non-nucleophilic base. Its use prevents competition with the alkylating agent and the hydride byproduct (H₂) is an inert gas that simply evolves from the reaction mixture. The resulting sodium indolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as 2-bromopropane, via an SN2 mechanism. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to solvate the cation and facilitate the reaction.
Caption: Overall two-step synthesis workflow.
Experimental Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl indole-6-carboxylate (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality Insight: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. A temperature of 0 °C ensures a controlled deprotonation without degradation of the starting material.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise via syringe.
-
Causality Insight: A slight excess of the alkylating agent ensures complete consumption of the indolide anion. The reaction is performed at 0 °C initially to moderate the exothermic SN2 reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude methyl 1-(propan-2-yl)-1H-indole-6-carboxylate by flash column chromatography on silica gel.
Stage 2: Saponification to Final Product
Principle and Rationale
Saponification is the hydrolysis of an ester under basic conditions. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.[9] The reaction is typically performed in a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water to ensure solubility of both the nonpolar ester and the ionic hydroxide salt. Heating accelerates the hydrolysis. An acidic workup is required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.
Experimental Protocol
-
Preparation: Dissolve the purified methyl 1-(propan-2-yl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Causality Insight: A significant excess of base drives the hydrolysis reaction to completion.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC/LC-MS for the disappearance of the starting ester.[9]
-
Solvent Removal: Upon completion, cool the reaction to room temperature and remove the organic solvents (THF, methanol) under reduced pressure.
-
Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Acidify the solution to pH 2-3 by slowly adding 1 M hydrochloric acid (HCl).
-
Trustworthiness Insight: The target compound will precipitate out of the aqueous solution upon protonation. Checking the pH ensures complete conversion from the carboxylate salt to the insoluble carboxylic acid.
-
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the solid under vacuum to yield the final product, 1-(propan-2-yl)-1H-indole-6-carboxylic acid, typically as a powder. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Step | Reagent | Molar Eq. | Key Conditions | Typical Yield |
| 1. N-Alkylation | Methyl Indole-6-carboxylate | 1.0 | ||
| Sodium Hydride (60%) | 1.2 | DMF, 0 °C to RT | 85-95% | |
| 2-Bromopropane | 1.5 | 12-18 hours | ||
| 2. Saponification | Intermediate Ester | 1.0 | ||
| LiOH·H₂O | 3.0 | THF/MeOH/H₂O | 90-98% | |
| 60 °C, 4-6 hours |
Alternative Synthetic Pathways: A Brief Overview
While N-alkylation is the most practical approach, other advanced methods exist for constructing N-substituted indoles, which may be relevant for more complex analogues.
-
Fischer Indole Synthesis: This classic method constructs the indole ring from an arylhydrazine and a ketone or aldehyde.[1][10][11] To synthesize the target molecule, one could theoretically use N-isopropyl-(4-carboxyphenyl)hydrazine and an acetaldehyde equivalent. However, the synthesis of the required substituted hydrazine is often multi-stepped, making this route less efficient for this particular target compared to modifying a pre-existing indole core.[12][13]
-
Palladium-Catalyzed Coupling: Modern organic synthesis often employs palladium catalysts for C-N bond formation.[14][15] While powerful for N-arylation or N-vinylation, their application for N-alkylation with secondary halides can be less straightforward and may require specialized ligands and conditions, making it a more complex alternative to the classical SN2 approach for this specific transformation.[16][17][18]
Overall Synthesis and Purification Workflow
The following diagram illustrates the complete workflow, from starting materials to the purified final product, incorporating key experimental and purification stages.
Caption: Step-by-step experimental and purification workflow.
Conclusion
The is efficiently achieved through a strategic two-step sequence involving the N-alkylation of methyl indole-6-carboxylate followed by ester hydrolysis. This method is robust, high-yielding, and avoids the potential complications of performing the alkylation directly on the free acid. By explaining the rationale behind the choice of reagents and conditions, this guide provides researchers and drug development professionals with the foundational knowledge required to successfully implement and adapt this synthesis for their specific research needs.
References
-
PrepChem.com. Synthesis of indole-6-carboxylic acid. Available from: [Link]
-
Grokipedia. Fischer indole synthesis. Available from: [Link]
-
Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]
-
PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Available from: [Link]
-
PubMed. Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles. Available from: [Link]
-
ResearchGate. Synthesis of indole‐N‐carboxylic acids. Available from: [Link]
-
YouTube. in the chemical literature: N-alkylation of an indole. Available from: [Link]
-
National Institutes of Health (NIH). Exploration of DAPI analogues: Synthesis, antitrypanosomal activity, DNA binding and fluorescence properties. Available from: [Link]
-
ResearchGate. Palladium catalyzed synthesis of N‐vinylindoles 8. Available from: [Link]
-
MDPI. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Available from: [Link]
-
National Institutes of Health (NIH). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Available from: [Link]
-
PubMed. Palladium-catalyzed synthesis of N-tert-prenylindoles. Available from: [Link]
-
PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]
-
ResearchGate. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Available from: [Link]
-
National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]
-
MDPI. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Available from: [Link]
-
National Institutes of Health (NIH). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]
-
Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Available from: [Link]
-
University of South Carolina Scholar Commons. Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Available from: [Link]
-
ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Available from: [Link]
-
ChemistrySelect. Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Available from: [Link]
-
PubMed. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Available from: [Link]
-
ResearchGate. (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-catalyzed synthesis of N-tert-prenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
-1H-indole-6-carboxylic+acid)
